2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid
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Description
“2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid” is a chemical compound . It is also referred to as an unnatural amino acid .
Synthesis Analysis
The synthesis of this compound could involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
Molecular Structure Analysis
The molecular structure of this compound involves a fluorene group attached to a piperazine ring via a methoxy carbonyl group . The piperazine ring is further attached to a pentanoic acid group .
Scientific Research Applications
Peptide Chemistry and Solid-Phase Synthesis
The compound’s structure includes a piperazine ring and a fluorenyl group, making it an excellent candidate for peptide chemistry. Researchers utilize it as a building block in solid-phase peptide synthesis (SPPS). Specifically, the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) protecting group on the piperazine nitrogen allows for efficient peptide elongation and subsequent deprotection steps . Its stability at room temperature and compatibility with aqueous conditions enhance its utility in peptide assembly.
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-2-7-22(23(27)28)25-12-14-26(15-13-25)24(29)30-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,2,7,12-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGCDONODYBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid |
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